Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid is a cyclic organic compound with the molecular formula and a molecular weight of 130.14 g/mol. It is classified as a hydroxy carboxylic acid, specifically a cyclopentane derivative with hydroxyl and carboxylic acid functional groups. This compound has garnered interest in various scientific fields due to its potential therapeutic applications and its role as a building block in organic synthesis.
Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid is categorized under:
The synthesis of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods:
For example, one method involves the use of Tebbe's reagent for the formation of cyclopentane derivatives from carbonyl precursors, followed by hydroboration and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities .
Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid participates in various chemical reactions typical of carboxylic acids and alcohols:
The reactivity of the hydroxyl and carboxylic acid groups allows for diverse functionalization pathways, making this compound valuable in synthetic organic chemistry.
The mechanism of action of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. For instance, it has been studied as a potential inhibitor of arginase enzymes, which are involved in various metabolic pathways related to nitric oxide production and urea cycle regulation .
Research indicates that modifications to the structure can enhance its binding affinity and selectivity towards specific biological targets, making it a candidate for drug development.
Rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
The stereoselective construction of the trans-cyclopentane scaffold in rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid (molecular formula: C₆H₁₀O₃, MW: 130.14 g/mol) represents a fundamental challenge in synthetic organic chemistry. This molecule features adjacent stereocenters at C1 and C3, requiring precise spatial control during ring formation. Modern approaches leverage trans-selective ring-closing strategies, where 1,3-disubstituted cyclopentane precursors undergo stereospecific functionalization. A notable advance involves bridged lactam-lactone intermediates that undergo catalytic ring opening, enabling selective acyl C–O bond cleavage. This method—demonstrated in related cyclopentane systems—utilizes palladium catalysts to achieve skeletal remodeling with retention of configuration at stereogenic centers [4].
Table 1: Key Identifiers of rac-(1R,3R)-3-Hydroxycyclopentane-1-carboxylic Acid
Property | Identifier |
---|---|
CAS Registry Number | 55843-48-6 [7] |
Alternate CAS Number | 946594-17-8 [3] |
IUPAC Name | (1R,3R)-3-hydroxycyclopentanecarboxylic acid |
Molecular Formula | C₆H₁₀O₃ |
Purity (Commercial) | ≥97% [3] [7] |
The racemic nature of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid necessitates efficient resolution for accessing enantiopure isomers essential in pharmaceutical synthesis. Diastereomeric salt crystallization remains industrially viable, utilizing chiral amines (e.g., cinchonidine derivatives) to form crystalline diastereomers with distinct solubilities. Chromatographic separation on chiral stationary phases (CSPs)—such as cellulose tris(3,5-dimethylphenylcarbamate)—offers higher throughput for analytical-scale resolution. Enzymatic kinetic resolution provides a biocatalytic alternative, where lipases (e.g., Candida antarctica Lipase B) selectively esterify the (1S,3S)-enantiomer, leaving the desired (1R,3R)-enantiomer unreacted in the carboxylic acid form. The resolved enantiomers typically exhibit ≥99% ee when validated by chiral HPLC using amylose-based CSPs [3] [7].
Direct enantioselective hydroxylation of prochiral cyclopentene derivatives enables streamlined access to (1R,3R)-configured products. Sharpless asymmetric dihydroxylation (AD) of cyclopent-1-ene-1-carboxylic acid derivatives with osmium tetroxide and cinchona alkaloid ligands (e.g., (DHQD)₂PHAL) installs cis-diols with >90% ee. Subsequent regioselective reduction or protection maneuvers then yield the target trans-β-hydroxy acid motif. Transition-metal-catalyzed asymmetric hydrogenation of β-keto cyclopentanecarboxylates presents another route, where ruthenium-BINAP complexes achieve high stereocontrol. These methods converge on the critical need for trans-stereochemistry between the carboxylic acid and hydroxyl groups—a geometric constraint influencing biological activity in drug precursors [4] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8